(S)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13453552
Molecular Formula: C19H29N3O3
Molecular Weight: 347.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H29N3O3 |
|---|---|
| Molecular Weight | 347.5 g/mol |
| IUPAC Name | benzyl (3S)-3-[[(2S)-2-aminopropanoyl]-propan-2-ylamino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C19H29N3O3/c1-14(2)22(18(23)15(3)20)17-10-7-11-21(12-17)19(24)25-13-16-8-5-4-6-9-16/h4-6,8-9,14-15,17H,7,10-13,20H2,1-3H3/t15-,17-/m0/s1 |
| Standard InChI Key | WUZJHOALCLSTJO-RDJZCZTQSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N([C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(C)C)N |
| SMILES | CC(C)N(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C)N |
| Canonical SMILES | CC(C)N(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C)N |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions, including peptide coupling and esterification. The starting materials could include piperidine derivatives and amino acids, which are coupled using appropriate reagents like carbodiimides or chloroformates. The benzyl ester group is commonly introduced to protect the carboxylic acid during synthesis, allowing for easier purification and handling.
Biological Activity and Potential Applications
While specific biological activity data for (S)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester is not readily available, compounds with similar structures are often investigated for their potential in drug development. These may include roles as enzyme inhibitors, receptor antagonists, or other pharmacologically active agents.
Research Findings and Future Directions
Given the limited specific information on this compound, future research should focus on its synthesis, characterization, and biological evaluation. Techniques such as NMR and mass spectrometry would be essential for confirming its structure, while in vitro and in vivo studies could reveal its potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume